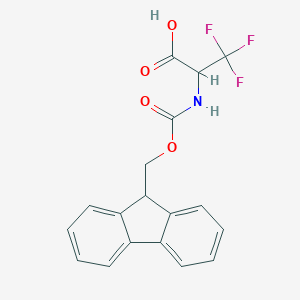

rac Fmoc-trifluoromethylalanine

货号 B028808

CAS 编号:

1219349-78-6

分子量: 365.3 g/mol

InChI 键: GSEIXNCKLHONCZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

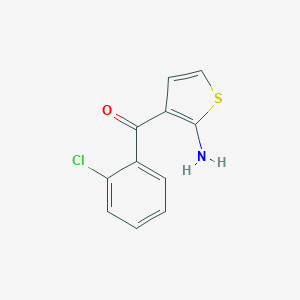

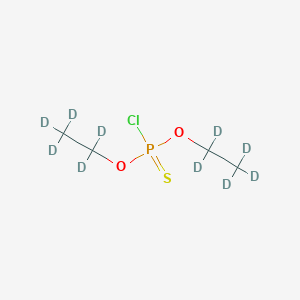

“rac Fmoc-trifluoromethylalanine” is a chemical compound with the molecular formula C18H14F3NO4 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “rac Fmoc-trifluoromethylalanine” is quite complex. It contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The molecule also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .科学研究应用

-

Proteomics Research

-

3D Cell Culture and Regenerative Medicine

- Summary of Application : Fmoc-dipeptides, a class of short aromatic peptides, are used for the 3D culture of various cells . While the specific dipeptide used in the study is Fmoc-phenylalanine-valine (Fmoc-FV), it’s plausible that “rac Fmoc-trifluoromethylalanine” could have similar applications.

- Methods of Application : Peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR and fluorimetry .

- Results or Outcomes : The Fmoc-FV hydrogels were applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line). The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

- 19F NMR Probe for Monitoring Protease Digestion of Peptides

- Summary of Application : The non-natural α-quaternarized ®-α-trifluoromethylalanine (®-α-TfmAla) is used as a 19F NMR probe for monitoring protease digestion of peptides .

- Methods of Application : This involves the use of the non-natural α-quaternarized ®-α-trifluoromethylalanine (®-α-TfmAla) in peptides, which provides convenient and accurate monitoring of trypsin proteolytic activity and increases resistance towards pepsin degradation .

- Results or Outcomes : The use of ®-α-TfmAla showed an increased resistance toward trypsin or dipeptidyl peptidase digestion .

- Fluorinated Probes in 19F NMR-based Enzymatic Assays

- Summary of Application : The non-natural α-quaternarized ®-α-trifluoromethylalanine (®-α-TfmAla) can serve as fluorinated probes in 19F NMR-based enzymatic assays .

- Methods of Application : The use of the non-natural α-quaternarized ®-α-trifluoromethylalanine (®-α-TfmAla) provides convenient and accurate monitoring of trypsin proteolytic activity and increases resistance towards pepsin degradation .

- Results or Outcomes : The incorporation of quaternarized α-trifluoromethylated amino acids in peptides can prevent chymotrypsin digestion . Moreover, fluorinated peptides are valuable probes for investigating by liquid or solid-state 19F NMR spectroscopy the interactions of biological molecules .

安全和危害

属性

IUPAC Name |

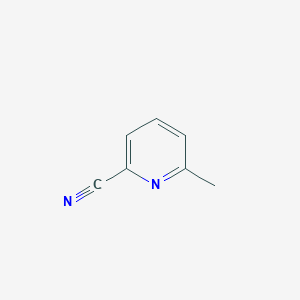

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIXNCKLHONCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628775 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Fmoc-trifluoromethylalanine | |

CAS RN |

1219349-78-6 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-Amino-3-(2-chlorobenzoyl)thiophene

40017-58-1

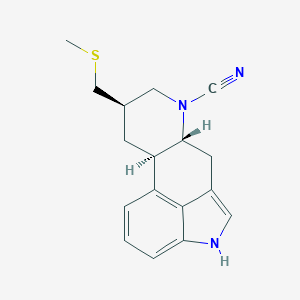

N-Despropyl Pergolide 6-Carbonitrile

98988-34-2

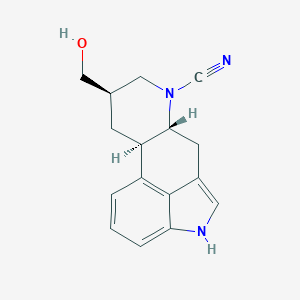

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile

108895-69-8

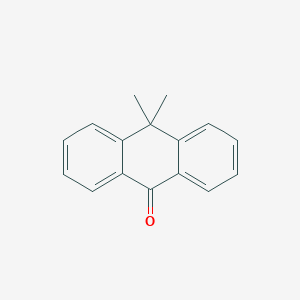

![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)